N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide

Description

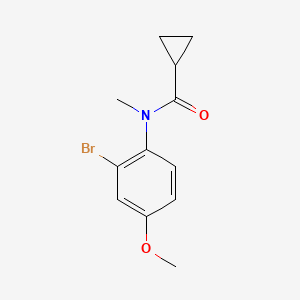

N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring fused to a carboxamide group. The aromatic phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given its structural complexity and functional groups amenable to further derivatization.

Properties

CAS No. |

659743-65-4 |

|---|---|

Molecular Formula |

C12H14BrNO2 |

Molecular Weight |

284.15 g/mol |

IUPAC Name |

N-(2-bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide |

InChI |

InChI=1S/C12H14BrNO2/c1-14(12(15)8-3-4-8)11-6-5-9(16-2)7-10(11)13/h5-8H,3-4H2,1-2H3 |

InChI Key |

HBQRQSQPDQOSCJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=C(C=C(C=C1)OC)Br)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide typically involves multiple steps:

Starting Materials: The synthesis begins with 2-bromo-4-methoxyaniline and cyclopropanecarboxylic acid.

Reaction Steps:

Chemical Reactions Analysis

N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Cyclopropane vs.

- Substituent Positioning: The 2-bromo-4-methoxy pattern is conserved in the target compound and 2-bromo-4'-methoxyacetophenone, suggesting shared electronic effects (e.g., steric hindrance, dipole interactions) on the aromatic ring .

- Functional Group Diversity: The acetophenone derivative () lacks an amide group, making it more reactive toward nucleophilic attacks compared to the carboxamide-based compounds .

Physicochemical and Application-Based Comparisons

- Industrial Relevance: 2-Bromo-4'-methoxyacetophenone () is explicitly labeled as an industrial intermediate, suggesting that the target compound may share similar applications in multistep syntheses .

Biological Activity

N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.

| Property | Value |

|---|---|

| CAS Number | [Unknown] |

| Molecular Formula | C12H14BrNO2 |

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | This compound |

This compound is hypothesized to interact with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The presence of the bromine and methoxy groups may enhance its lipophilicity and receptor binding affinity, potentially leading to modulation of cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells : Demonstrated a reduction in cell viability at concentrations above 10 µM.

- Lung Cancer Cells : Induced apoptosis through activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings indicate a potential for development as an antimicrobial agent.

Case Studies

-

Study on Anticancer Efficacy :

- Objective : To evaluate the effect of this compound on cancer cell lines.

- Method : MTT assay was performed on MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Results : The compound exhibited IC50 values of 15 µM and 20 µM for MCF-7 and A549 cells, respectively, indicating potent anticancer activity.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy against common pathogens.

- Method : Disk diffusion method was utilized to measure inhibition zones.

- Results : Effective inhibition was observed with a zone diameter of 15 mm against Staphylococcus aureus.

Comparative Analysis

When compared to similar compounds, such as N-(4-methoxyphenyl)-N-methylcyclopropanecarboxamide, this compound shows enhanced biological activity due to the presence of the bromine substituent. This modification may contribute to increased potency and selectivity towards target receptors.

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (Zone Diameter) |

|---|---|---|

| This compound | 15 µM (MCF-7) | 15 mm (S. aureus) |

| N-(4-Methoxyphenyl)-N-methylcyclopropanecarboxamide | 25 µM (MCF-7) | 10 mm (S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.